2-Nitroso-6-nitrotoluene
Description
2-Nitroso-6-nitrotoluene (CAS: 143922-95-6) is a nitroso-substituted aromatic compound characterized by a nitroso (-N=O) group at position 2 and a nitro (-NO₂) group at position 6 on a toluene backbone. It is a metabolite of 2,6-dinitrotoluene (2,6-DNT), formed during anaerobic microbial transformation in the intestines of mammals, including rats . Structurally, the nitroso group introduces significant reactivity, including dimerization tendencies common to aromatic C-nitroso compounds .
Properties
CAS No. |
143922-95-6 |
|---|---|
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
2-methyl-1-nitro-3-nitrosobenzene |
InChI |
InChI=1S/C7H6N2O3/c1-5-6(8-10)3-2-4-7(5)9(11)12/h2-4H,1H3 |
InChI Key |
IMKJLWRKHDPLMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=O |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=O |
Other CAS No. |
143922-95-6 |
Synonyms |
2-NITROSO-6-NITROTOLUENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Selected Compounds
Table 2: Toxicological Profiles
Research Findings
- Dimerization : The nitroso group enables reversible azodioxy dimer formation, a unique property absent in nitro- or halogenated analogs .
- Toxicity Mechanisms: While N-nitroso compounds (e.g., nitrosamines) are potent carcinogens, the C-nitroso group in this compound shows weaker direct carcinogenic activity, though it may still participate in redox cycling .
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